(S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine
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Overview
Description
(S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine is a chiral compound with significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoroaniline followed by a nucleophilic substitution reaction with trifluoroacetaldehyde. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The trifluoromethyl group may also play a role in modulating the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol
- (S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroacetamide
- (S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoropropanamine
Uniqueness
(S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity. The presence of both bromine and fluorine atoms, along with the trifluoromethyl group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H6BrF4N |
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Molecular Weight |
272.04 g/mol |
IUPAC Name |
(1S)-1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6BrF4N/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m0/s1 |
InChI Key |
OQBXDYQCPRZTNA-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(C(F)(F)F)N |
Origin of Product |
United States |
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